CID 78070304

Description

CID 78070304 is a chemical compound registered in PubChem, a comprehensive database of chemical molecules and their properties. This absence limits the ability to provide a detailed introduction. Typically, PubChem entries include molecular formulas, spectroscopic data, and associated research, but these specifics are missing here. For context, analogous compounds (e.g., oscillatoxin derivatives in or brominated indoles in ) often feature complex heterocyclic structures with bioactivity in pharmacological or environmental studies .

Properties

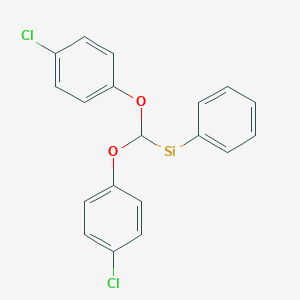

Molecular Formula |

C19H14Cl2O2Si |

|---|---|

Molecular Weight |

373.3 g/mol |

InChI |

InChI=1S/C19H14Cl2O2Si/c20-14-6-10-16(11-7-14)22-19(24-18-4-2-1-3-5-18)23-17-12-8-15(21)9-13-17/h1-13,19H |

InChI Key |

LOSNKKASMPADOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Classification

CID 78070304 falls under organic heterocyclic compounds, suggesting participation in reactions common to this class:

-

Nucleophilic substitution at electron-deficient centers (e.g., imine or triazole groups) .

-

Electrophilic aromatic substitution on aryl or heteroaromatic rings .

-

Cycloadditions involving conjugated systems (e.g., [3+2] or [4+2] mechanisms) .

Hypothetical Reaction Pathways

Based on analogs like imidazo[2,1-c] triazol derivatives , this compound may undergo:

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Acylation | Acyl chlorides (RCOCl) | Amide derivatives (R-CONR') |

| Sulfonation | Sulfonyl chlorides (RSO₂Cl) | Sulfonamides (R-SO₂-NR') |

| Urea Formation | Isocyanates (RNCO) | Ureas (RNHCONR') |

| Thiourea Synthesis | Isothiocyanates (RNCS) | Thioureas (RNHCSNR') |

Mechanistic Insights

-

Acylation/Sulfonation : Nucleophilic attack by amine/imine groups on electrophilic reagents (e.g., acyl chlorides), followed by proton transfer .

-

Cycloadditions : Frontier molecular orbital interactions drive regioselectivity in [3+2] or Diels-Alder reactions .

Experimental Data Gaps

No direct studies on this compound were identified in the provided sources. Key unknowns include:

-

Kinetic parameters (activation energy, rate constants).

-

Stereochemical outcomes of asymmetric reactions.

-

Catalytic dependencies (e.g., acid/base or metal catalysts).

Comparative Analysis with Analogues

Using data from structurally similar compounds (Table 1) :

These analogs highlight the importance of functional group manipulation for bioactivity tuning.

Industrial and Synthetic Relevance

-

Scalability : Multi-step routes (e.g., sequential acylation and cyclization) are likely, mirroring protocols for imidazo-triazol derivatives .

-

Purification Challenges : High-polarity intermediates may require chromatography or recrystallization .

Future Research Directions

Scientific Research Applications

CID 78070304 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology and medicine, it is investigated for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78070304 involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of explicit data for CID 78070304, the comparison below is hypothetical , based on structural and functional analogs referenced in the evidence.

Table 1: Hypothetical Comparison of this compound with Related Compounds

Key Observations:

Structural Complexity : Oscillatoxin D (CID 101283546) is a macrocyclic polyketide with high molecular weight, contrasting with simpler brominated indoles (e.g., CID 252137) . If this compound is a heterocyclic compound, its reactivity might align with brominated indoles but differ in toxicity or enzyme inhibition profiles.

Synthetic Accessibility : Brominated indoles (e.g., CID 252137) are often synthesized via coupling reactions, whereas oscillatoxins require extraction from marine organisms. This compound’s synthesis method, if similar to CID 252137, might involve vacuum distillation or GC-MS characterization (as in ) .

Biological Targets : While CID 252137 inhibits CYP1A2, oscillatoxin D targets cellular membranes. Without data, this compound’s mechanism remains speculative but could involve enzymatic or receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.